molecular formula C11H10N2O2S B1484309 Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate CAS No. 2098079-25-3

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate

Cat. No.: B1484309
CAS No.: 2098079-25-3
M. Wt: 234.28 g/mol
InChI Key: ZDTIFRRTUSYAPD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate consists of a pyrimidine ring attached to a thiophene ring. The exact structural details are not available in the retrieved sources.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, pyrimidine derivatives are known to participate in various chemical reactions .

Scientific Research Applications

Antitumor Activities

A novel compound structurally similar to Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate showed in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This finding suggests potential applications in cancer therapy due to its high potency compared with the standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).

Tuberculostatic Activity

Structural analogs of this compound were synthesized and evaluated for their tuberculostatic activity. The study provides insights into the potential use of these compounds in treating tuberculosis, with structure-activity relationships analyzed to understand their effectiveness (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Nonlinear Optical (NLO) Applications

Research on thiopyrimidine derivatives, including compounds similar to this compound, revealed their considerable nonlinear optical (NLO) properties. These findings indicate their potential for optoelectronic and high-technology applications, such as in the development of new materials for NLO devices (Hussain et al., 2020).

Antimicrobial and Antifungal Properties

Another study focused on the synthesis of novel chromone-pyrimidine coupled derivatives, including this compound analogs, under solvent-free conditions. These compounds exhibited significant antifungal and antibacterial activities, suggesting their potential as new antimicrobial agents (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus . The compound’s interaction with these bacterial enzymes disrupts their metabolic processes, leading to bacterial cell death.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have shown potential in anticancer, anti-inflammatory, and antimicrobial applications . The compound’s impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, thiophene derivatives have been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This inhibition can result in reduced collagen production, which has implications for tissue repair and fibrosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to certain conditions may lead to degradation, affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activity. At higher doses, toxic or adverse effects may be observed. For instance, thiophene derivatives have shown dose-dependent toxicity in various animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism. Thiophene derivatives are known to undergo metabolic transformations, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s biological activity and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s efficacy by concentrating its activity within specific cellular regions.

Properties

IUPAC Name

ethyl 6-thiophen-3-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-5-9(12-7-13-10)8-3-4-16-6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTIFRRTUSYAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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